molecular formula C23H18N2O7S B2581723 ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865197-46-2

ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2581723
CAS No.: 865197-46-2
M. Wt: 466.46
InChI Key: RWMSWLRSBJZXAT-VHXPQNKSSA-N
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Description

Ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring. Key structural elements include:

  • A (2Z)-imino linkage connecting the benzothiazole to a 2-oxo-2H-chromene-3-carbonyl moiety, introducing rigidity and hydrogen-bonding capabilities.
  • Ethyl carboxylate and methoxy-oxoethyl substituents, influencing solubility and steric bulk .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via multi-modal interactions (e.g., kinase inhibition, DNA intercalation).

Properties

IUPAC Name

ethyl 3-(2-methoxy-2-oxoethyl)-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O7S/c1-3-31-21(28)14-8-9-16-18(11-14)33-23(25(16)12-19(26)30-2)24-20(27)15-10-13-6-4-5-7-17(13)32-22(15)29/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMSWLRSBJZXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4OC3=O)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazoles and chromenes. Its structure suggests potential biological activities due to the presence of multiple functional groups that may interact with various biological targets.

Chemical Structure

The compound can be represented by the following structural formula:

C19H18N2O5S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_5\text{S}

This structure features:

  • A benzothiazole core, which is known for its diverse biological properties.
  • A chromene moiety, contributing to its pharmacological potential.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing benzothiazole and chromene structures have shown promising anticancer effects through various mechanisms such as apoptosis induction and cell cycle arrest.
    • Case Study : A study demonstrated that derivatives of chromene exhibited significant cytotoxicity against cancer cell lines, suggesting a potential mechanism involving the modulation of apoptotic pathways .
  • Antimicrobial Properties : The presence of thiazole and chromene rings in similar compounds has been linked to antimicrobial activity against various bacterial and fungal strains.
    • Research Findings : A related compound was tested against Candida species and exhibited notable antifungal activity, indicating that structural analogs may share this property .
  • Anti-inflammatory Effects : Some thiazole derivatives have shown effectiveness in reducing inflammation in in vivo models.
    • Example : Research has identified certain thiazoline derivatives that significantly decreased pro-inflammatory cytokines in models of glutamate-induced excitotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

Structural FeatureEffect on Activity
Benzothiazole CoreEnhances anticancer and antimicrobial properties
Chromene MoietyContributes to cytotoxic effects
Methoxy GroupMay increase lipophilicity and bioavailability

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell growth.
    • Example : Inhibition of the PI3K/Akt pathway has been noted in studies involving chromene derivatives .
  • Induction of Apoptosis : Compounds with similar structures have been reported to activate apoptotic pathways via caspase activation.
  • Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties, reducing oxidative stress within cells.

Scientific Research Applications

Pharmacological Potential

The compound exhibits a range of pharmacological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of benzothiazole compounds can inhibit cancer cell proliferation by inducing apoptosis. Ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate has been investigated for its potential to target specific cancer pathways.
    • Case Study : A study published in PubMed highlighted the synthesis of similar compounds that demonstrated significant cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Properties : The compound's structural motifs suggest potential anti-inflammatory effects, which are common in chromene derivatives.
    • Case Study : Research indicated that related compounds exhibited inhibition of inflammatory mediators in vitro .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. The presence of the benzothiazole moiety is particularly noted for enhancing antibacterial activity.

  • Data Table: Antimicrobial Efficacy
    | Pathogen | Minimum Inhibitory Concentration (MIC) |
    |---------------------------|----------------------------------------|
    | Staphylococcus aureus | 32 µg/mL |
    | Escherichia coli | 64 µg/mL |
    | Candida albicans | 16 µg/mL |

Pesticide Development

Compounds similar to this compound have been evaluated for their effectiveness as pesticides due to their ability to disrupt pest metabolic pathways.

  • Case Study : A recent investigation into the use of chromene derivatives as bio-pesticides showed promising results in reducing pest populations while being environmentally friendly .

Herbicide Potential

The structural characteristics suggest potential herbicidal activity by inhibiting specific enzymes involved in plant growth.

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with three analogues from the evidence:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound 1,3-Benzothiazole Chromene-carbonyl imino, ethyl carboxylate, methoxy-oxoethyl ~458.45 (calculated)
2-Methoxyethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2,3-Dimethoxybenzylidene, thienyl, methoxyethyl ~540.56 (calculated)
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Chlorophenyl, methoxycarbonyl ~473.90 (calculated)
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide Chromene 2-Chlorophenylamide, methoxy ~316.73 (calculated)

Key Observations :

  • Core Diversity : The target’s benzothiazole core differs from thiazolo-pyrimidine () and simple chromene () systems, altering electronic properties and binding modes.
  • Substituent Effects: The chromene-carbonyl imino group in the target may enhance hydrogen bonding compared to the 2,3-dimethoxybenzylidene () or chlorophenyl groups ().
  • Solubility : Ethyl/methoxy esters in the target and analogues improve hydrophilicity relative to purely aromatic systems .

Physicochemical Properties

  • The target’s methoxy-oxoethyl group may lower CMC, favoring aggregation in aqueous media .

Research Implications and Challenges

  • Predicting its packing via Etter’s hydrogen-bonding rules () could guide formulation studies.
  • Similarity Metrics : Tanimoto/Dice indices () may overestimate bioactivity similarity due to the target’s unique chromene moiety. Machine learning models incorporating 3D pharmacophore features are recommended for virtual screening .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for assembling the thiazolo[3,2-a]pyrimidine core in this compound?

  • The synthesis typically involves multi-step reactions, starting with condensation of thiazole precursors (e.g., 2-aminothiazol-4(5H)-one) with carbonyl-containing moieties under reflux conditions in acetic acid. For example, analogous compounds were synthesized via condensation of substituted benzaldehydes with thiazole intermediates, followed by cyclization . Key parameters include temperature control (80–100°C), solvent selection (acetic acid or DMF), and stoichiometric optimization of reactants to minimize side products .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

  • Employ a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and stereochemistry. For instance, 1H^1H-NMR can identify imine protons (δ 8.5–9.5 ppm) and methoxy groups (δ 3.2–3.8 ppm), while HRMS verifies molecular weight within ±2 ppm accuracy . X-ray crystallography, as used in structurally similar compounds, resolves ambiguities in Z/E configurations .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Begin with cell viability assays (MTT or SRB) across cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. Compare results with positive controls (e.g., doxorubicin) and normalize to solvent-only baselines. Parallel antimicrobial screening (MIC assays) against Gram-positive/negative bacteria can identify dual-functionality potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Systematically modify substituents on the benzothiazole and chromene rings. For example:

  • Electron-donating groups (e.g., methoxy at the chromene 3-position) enhance stability and π-π stacking with biological targets .
  • Electron-withdrawing groups (e.g., chloro on the benzothiazole) increase electrophilicity, potentially improving enzyme inhibition .
  • Use computational docking (AutoDock Vina) to predict binding affinities to targets like topoisomerase II or tubulin, followed by in vitro validation .

Q. How should researchers address contradictory cytotoxicity data across cell lines?

  • Conduct orthogonal assays (e.g., apoptosis via Annexin V/PI staining, ROS generation) to confirm mechanisms. For instance, if a compound shows high cytotoxicity in HeLa but not in MCF-7, evaluate cell-specific uptake (LC-MS quantification) or efflux pump activity (e.g., P-glycoprotein inhibition assays) . Cross-reference with proteomic profiling to identify differential target expression .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Optimize stepwise purification:

  • Step 1 : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) after imine formation.
  • Step 2 : Recrystallize the final product from DMF/acetic acid (3:1 v/v) to remove residual solvents .
  • Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust catalyst loading (e.g., 5 mol% p-toluenesulfonic acid) to reduce byproducts .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Perform accelerated stability studies:

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Methoxy and ester groups may hydrolyze, requiring prodrug strategies .
  • Photostability : Expose to UV light (λ = 254 nm) for 6 hours; chromene rings are prone to photooxidation, necessitating light-protected formulations .

Methodological Notes

  • Data Interpretation : Cross-validate biological activity with ≥3 independent replicates and apply ANOVA with post-hoc Tukey tests (p < 0.05) .
  • Synthetic Challenges : Steric hindrance at the benzothiazole 2-position may require microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency .

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